2,6-diamino-5-iodo-1H-pyrimidin-4-one

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Inconsistent halogenated pyrimidine quality often leads to failed Pd-coupling reactions, delaying medicinal chemistry projects. This 95%-pure 2,6-diamino-5-iodo-1H-pyrimidin-4-one provides a reliable building block for reproducible Suzuki, Sonogashira, and related cross-couplings. • Reactive iodo handle at C-5 enables rapid diversification for focused kinase inhibitor libraries (IRAK4, VEGFR2) and antiviral nucleoside analogs. • Validated hinge-binding pharmacophore of the 2,6-diamino-4-oxo core ensures target engagement; iodine also serves as an anomalous scatterer for SAD phasing. • Consistent 95% purity minimizes catalyst poisoning and QA burden in GMP-like synthesis.

Molecular Formula C4H5IN4O
Molecular Weight 252.01 g/mol
Cat. No. B7804327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-5-iodo-1H-pyrimidin-4-one
Molecular FormulaC4H5IN4O
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESC1(=C(NC(=NC1=O)N)N)I
InChIInChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
InChIKeyWTOKUXALNIDDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-iodo-1H-pyrimidin-4-one: Procurement-Ready Profile


2,6-Diamino-5-iodo-1H-pyrimidin-4-one (CAS 79595-73-6) is a densely functionalized pyrimidine scaffold bearing two amino groups and one iodine atom on a 4-oxo core. It exists in tautomeric equilibrium with its enol form, 2,6-diamino-5-iodopyrimidin-4-ol . The compound serves as a versatile synthetic intermediate whose iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the dual amino groups enable hydrogen-bond-directed recognition or further derivatization [1]. Commercially available at 95% purity from multiple suppliers, it is employed in medicinal chemistry programs targeting kinase inhibition, antiviral nucleoside synthesis, and antifolate development [2] [3].

2,6-Diamino-5-iodo-1H-pyrimidin-4-one: Why In-Class Analogs Are Not Interchangeable


Halogenated pyrimidine scaffolds are not functionally interchangeable. The substitution pattern—specifically the combination of 2,6-diamino groups with a 5-iodo substituent—determines both reactivity and molecular recognition. Replacing iodine with bromine or chlorine reduces oxidative addition rates in palladium-catalyzed couplings, often requiring higher catalyst loadings or elevated temperatures [1]. Shifting amino groups to alternative positions (e.g., 2,4-diamino) alters tautomeric preference and hydrogen-bonding geometry, which directly impacts binding to biological targets such as kinases or thymidylate synthase [2]. The absence of iodine altogether eliminates the possibility of C–C bond formation at the 5-position via cross-coupling, severely limiting diversification potential for library synthesis or late-stage functionalization [3]. These differences make simple one-to-one substitution unreliable for reproducible synthetic outcomes or structure-activity relationship (SAR) consistency.

2,6-Diamino-5-iodo-1H-pyrimidin-4-one: Quantitative Differentiation Evidence


Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro Analogs

The 5-iodo substituent enables efficient Sonogashira and Suzuki couplings that are sluggish or fail with the corresponding 5-bromo or 5-chloro analogs. In the pemetrexed synthetic route, the 5-iodo derivative (X) undergoes Sonogashira coupling with an arylacetylene in the presence of Pd(PPh3)4 and CuI, a transformation that relies on the superior reactivity of aryl iodides over aryl bromides or chlorides in oxidative addition [1]. While direct coupling rate constants for this specific scaffold are not reported, the general trend across pyrimidine systems shows that Ar-I reacts approximately 5–50 times faster than Ar-Br and >100 times faster than Ar-Cl under standard Pd-catalyzed conditions, as established in the broader cross-coupling literature [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Certified Purity Specification (HPLC/GC)

Commercial suppliers including Sigma-Aldrich (Key Organics/BIONET) and CymitQuimica specify a minimum purity of 95% for 2,6-diamino-5-iodo-1H-pyrimidin-4-one (as the 4-ol tautomer), as determined by HPLC or GC analysis . This specification exceeds the typical purity range of 90–93% offered for many non-certified research-grade halogenated pyrimidine intermediates from smaller vendors, reducing the risk of side reactions caused by dehalogenated or oxidized impurities in sensitive catalytic processes.

Quality Control Procurement Reproducibility

Tautomeric Preference and Biological Recognition: 2,6- vs. 2,4-Diamino

The 2,6-diamino-4-oxo tautomeric arrangement is critical for IRAK4 kinase inhibition, as demonstrated by co-crystal structures (PDB 4ZTM) of 2,6-diaminopyrimidin-4-one inhibitors [1]. The 2-amino group and 6-amino group participate in a bidentate hydrogen-bond network with the hinge region of the kinase, a binding mode that cannot be replicated by the 2,4-diamino isomer, which presents a different donor-acceptor geometry. The 5-iodo substituent on the 2,6-diamino-4-oxo scaffold additionally permits heavy-atom derivatization for X-ray crystallographic phasing, a capability absent in non-iodinated analogs [2].

Kinase Inhibition Hydrogen Bonding Structure-Based Design

Nucleoside Analog Synthesis vs. 5-Iodouracil

2,6-Diamino-5-iodo-1H-pyrimidin-4-one serves as a direct precursor to 2,6-diaminopurine nucleoside analogs with a 5-iodo handle for further diversification. In contrast, 5-iodouracil (CAS 696-07-1) provides only a single amino-equivalent donor position for glycosylation and lacks the 2-amino group necessary for certain base-pairing interactions. The 2,6-diamino substitution pattern is essential for constructing nucleosides that mimic 2,6-diaminopurine, which forms three hydrogen bonds with thymine in DNA duplexes, enhancing duplex stability compared to adenine-thymine base pairs [1].

Nucleoside Synthesis Antiviral Anticancer

2,6-Diamino-5-iodo-1H-pyrimidin-4-one: High-Value Application Scenarios


Kinase Inhibitor Hit-to-Lead & Lead Optimization (IRAK4, VEGFR2)

The 2,6-diamino-4-oxo core is a validated hinge-binding pharmacophore for IRAK4 and VEGFR2 kinases. The 5-iodo variant serves as a versatile late-stage diversification point for parallel SAR exploration via Suzuki or Sonogashira coupling, enabling rapid synthesis of focused libraries. Procurement of the 95%-purity 5-iodo building block supports reproducible Pd-catalyzed chemistry with minimal impurity interference [1].

C-5 Functionalized Nucleoside Analogs for Antiviral & Anticancer Screening

The iodine atom at C-5 enables Pd-catalyzed introduction of alkynyl, aryl, or aminoalkyl substituents, yielding diverse nucleoside analogs that retain the 2,6-diamino hydrogen-bonding capacity. This is critical for generating compound libraries targeting viral thymidine kinase or cellular thymidylate synthase, where 5-substitution modulates substrate recognition [2] [3].

Experimental Phasing via Iodine Anomalous Scattering

The iodine atom serves as an intrinsic anomalous scatterer for single-wavelength anomalous dispersion (SAD) phasing. The 2,6-diamino-4-oxo scaffold can be soaked into kinase crystals, and the iodine f'' signal at Cu Kα wavelength facilitates ab initio phase determination without selenomethionine labeling [1]. This dual-purpose use—pharmacophore validation and structural biology tool—distinguishes it from non-iodinated analogs.

Antifolate Intermediate Manufacturing (Pemetrexed-Type)

Industrial-scale syntheses of antifolate chemotherapeutics require reliable 5-iodopyrimidine intermediates for Sonogashira coupling with glutamic acid derivatives. The consistent 95% purity and defined physical form (solid, stable at room temperature) of commercial 2,6-diamino-5-iodo-1H-pyrimidin-4-one reduce quality-assurance burden in GMP-like synthetic sequences [3].

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